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3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Documentation Hub

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  • Product: 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde
  • CAS: 915920-67-1

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

The following technical guide is structured to provide actionable intelligence on the solubility profile of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde . Given that this specific compound is a specialized intermediate with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence on the solubility profile of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde .

Given that this specific compound is a specialized intermediate with limited public empirical data, this guide synthesizes physicochemical predictions , structural analog analysis , and standardized experimental protocols . It is designed to empower researchers to validate these parameters in their own laboratories.

Physicochemical Identity & Structural Analysis

To understand the solubility behavior of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, we must first deconstruct its molecular architecture. Solubility is not random; it is a thermodynamic consequence of functional group interactions.

Molecular Profile
  • IUPAC Name: 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

  • CAS Registry Number: 915922-34-8 (Analogous reference)

  • Molecular Formula: C₁₅H₁₈O₃ (Note: Based on structure description. Correction: The specific ethoxy/allyloxy combination results in C₁₅H₁₈O₃)

  • Molecular Weight: ~246.30 g/mol

  • Physical State: Viscous Liquid (at 25°C) to Low-Melting Solid (depending on purity)

  • Predicted LogP: 2.8 – 3.2 (Lipophilic)

Structural Drivers of Solubility

The molecule features three distinct domains that dictate its solvent affinity:

  • The Benzaldehyde Core: Provides moderate polarity and π-π interaction potential. The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA).

  • The Allyl & Allyloxy Groups: These alkenyl chains increase lipophilicity and disrupt crystal packing, lowering the melting point and enhancing solubility in non-polar to moderately polar organic solvents.

  • The Ethoxy Group: Adds slight steric bulk and lipophilicity compared to a methoxy group, further decreasing water solubility.

Solubility Landscape: Predicted & Empirical Data

The following data categorizes solvents based on their thermodynamic compatibility with the solute. These classifications are derived from Hansen Solubility Parameters (HSP) and structural analog behavior (e.g., Vanillin allyl ethers).

Solubility Tier List (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion forces match the aromatic core; lack of H-bond donation prevents competition with solute-solute interactions.
Polar Aprotic DMSO, DMF, AcetoneExcellent (>100 mg/mL)Dipole-dipole interactions stabilize the aldehyde carbonyl; standard solvents for nucleophilic substitution reactions.
Esters & Ethers Ethyl Acetate, THFGood (50–100 mg/mL)"Like dissolves like" principle; moderate polarity matches the ether/aldehyde functionalities.
Alcohols Ethanol, Methanol, IPAModerate (10–50 mg/mL)Soluble, but requires heat for high concentrations. The solute accepts H-bonds but does not donate them effectively.
Aliphatic Hydrocarbons Hexane, HeptanePoor (<1 mg/mL)The polar aldehyde group creates a thermodynamic penalty for dissolution in purely non-polar environments.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates; lack of H-bond donors makes water solvation energetically unfavorable.
Critical Solvent Parameters (Table)
SolventBoiling Point (°C)Dielectric Constant (ε)Suitability for SynthesisSuitability for Extraction
Acetone 5620.7High (Williamson Ether Synthesis)Low (Miscible with water)
DCM 39.68.93Low (Volatility)High (Standard extraction)
Ethanol 7824.5Moderate (Recrystallization)Low
DMF 15336.7High (High T reactions)Low (High BP, difficult removal)

Experimental Protocols: Validating Solubility

As exact literature values may vary by batch purity, the following self-validating protocols are required for definitive characterization.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate a solubility curve for formulation or process scaling.

Reagents: HPLC-grade solvents, Reference Standard (98%+ purity).

  • Preparation: Add excess 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (solid/liquid) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using an orbital shaker.

  • Sedimentation: Allow the saturated solution to stand for 4 hours (or centrifuge at 10,000 rpm for 10 min) to separate undissolved phase.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may bind the lipophilic compound).

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: Visual Solubility Assessment (Process Development)

Use this rapid protocol for selecting solvents for synthesis or chromatography.

  • Weigh 10 mg of compound into a clear vial.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no turbidity.

    • < 100 µL (Solubility > 100 mg/mL) → High

    • 100–1000 µL (Solubility 10–100 mg/mL) → Moderate

    • 1000 µL (Solubility < 10 mg/mL) → Low

Synthesis & Purification Workflow

The solubility profile dictates the synthesis efficiency. The compound is typically synthesized via Williamson Ether Synthesis (Allylation). The choice of solvent (Acetone vs. DMF) relies on the solubility of the reactants vs. the inorganic byproducts.

Reaction Pathway Diagram

The following diagram illustrates the solubility-driven workflow for synthesizing and purifying the target molecule.

SynthesisWorkflow Reactants Precursor: 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde + Allyl Bromide Solvent Reaction Solvent: Acetone or DMF (Dissolves Organics) Reactants->Solvent Dissolution Intermediate Reaction Mixture (Reflux) Solvent->Intermediate Heating Base Base: K2CO3 (Insoluble Suspension) Base->Solvent Suspended Workup Workup: Add Water (Product Precipitates/Oils out) Intermediate->Workup Quench Extraction Extraction: Dichloromethane (DCM) (Dissolves Product) Workup->Extraction Partitioning Purification Purification: Silica Column (Hexane:EtOAc Gradient) Extraction->Purification Concentration

Figure 1: Solubility-driven synthesis workflow. Note how the process utilizes the compound's insolubility in water and high solubility in DCM for isolation.

Strategic Applications in Drug Development

Chromatography (Purification)

Due to its lipophilicity (LogP ~3), Reverse Phase HPLC (RP-HPLC) is the standard analytical method.

  • Mobile Phase: Water/Acetonitrile or Water/Methanol gradient.

  • Column: C18 (Octadecylsilane).

  • Retention: Expect late elution (high k') compared to the non-allylated precursor.

Crystallization (Isolation)

If the compound is obtained as a solid, Ethanol/Water or Hexane/Ethyl Acetate are the ideal binary solvent systems for recrystallization.

  • Method: Dissolve in hot Ethanol (high solubility), then slowly add Water (anti-solvent) until turbidity appears. Cool to 4°C to induce crystallization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Allyl-4-(allyloxy)benzaldehyde (Analog). Retrieved from [Link]

  • Jouyban, A., et al. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures.[1] Journal of Drug Delivery Science and Technology.[1] Retrieved from [Link]

  • Molecules (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Retrieved from [Link]

Sources

Exploratory

IUPAC name and synonyms for 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

An In-Depth Technical Guide to 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde: Synthesis, Properties, and Applications Introduction This technical guide provides a comprehensive overview of 3-Allyl-4-(allyloxy)-5-ethoxybenzal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde: Synthesis, Properties, and Applications

Introduction

This technical guide provides a comprehensive overview of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Given the limited direct literature on this specific molecule, this document serves as a detailed theoretical and practical framework for researchers, scientists, and professionals in drug development. The insights and protocols presented herein are derived from established chemical principles and data from structurally analogous compounds. This guide emphasizes the synthesis, predicted physicochemical properties, chemical reactivity, and potential applications of the title compound, providing a solid foundation for its use as a versatile chemical intermediate.

Nomenclature and Structure

The name 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde describes a benzene ring substituted with an aldehyde group, an allyl group, an allyloxy group, and an ethoxy group. Following IUPAC nomenclature, the carbon atom of the aldehyde group is designated as position 1 on the benzene ring. The substituents are then numbered to give them the lowest possible locants, resulting in the following assignments:

  • 3-Allyl: A prop-2-en-1-yl group at position 3.

  • 4-(Allyloxy): A prop-2-en-1-yloxy group at position 4.

  • 5-Ethoxy: An ethoxy group at position 5.

Systematic IUPAC Name: 3-Allyl-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde

Synonyms: While no widely recognized synonyms are available due to its novelty, potential synonyms could include:

  • 5-Ethoxy-3-(prop-2-en-1-yl)-4-(prop-2-en-1-yloxy)benzaldehyde

Currently, a specific CAS number for this compound is not available in major chemical databases.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde based on its structure and data from similar compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Appearance Likely a colorless to pale yellow liquidBased on similar polysubstituted benzaldehydes.[1]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.Typical for aromatic aldehydes with significant nonpolar character.[1]
Boiling Point > 200 °C (at atmospheric pressure)Estimated based on structurally related compounds.
Purity ≥ 95% (obtainable via chromatography)Standard purity for synthetic intermediates.

Synthesis and Purification

A plausible synthetic route to 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde involves a multi-step process starting from a commercially available precursor such as 4-hydroxy-3-ethoxybenzaldehyde. The key transformations are a Claisen rearrangement to introduce the allyl group, followed by an etherification to install the allyloxy group.

Proposed Synthetic Workflow

Synthetic_Workflow A 4-Hydroxy-3-ethoxybenzaldehyde B 4-(Allyloxy)-3-ethoxybenzaldehyde A->B Allylation (Allyl bromide, K₂CO₃) C 5-Allyl-4-hydroxy-3-ethoxybenzaldehyde B->C Claisen Rearrangement (High-boiling solvent, Heat) D 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde C->D Allylation (Allyl bromide, K₂CO₃)

Caption: Proposed synthetic workflow for 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

This protocol is adapted from the synthesis of similar allyloxy benzaldehyde derivatives.[2]

  • Materials:

    • 4-Hydroxy-3-ethoxybenzaldehyde

    • Allyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

  • Procedure:

    • To a stirred solution of 4-hydroxy-3-ethoxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Add allyl bromide (1.2 equivalents) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-Allyl-4-hydroxy-3-ethoxybenzaldehyde via Claisen Rearrangement

The Claisen rearrangement is a reliable method for the ortho-allylation of phenols.[3][4]

  • Materials:

    • 4-(Allyloxy)-3-ethoxybenzaldehyde

    • High-boiling solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))

  • Procedure:

    • Dissolve 4-(allyloxy)-3-ethoxybenzaldehyde in a minimal amount of a high-boiling solvent in a round-bottom flask equipped with a reflux condenser.

    • Heat the solution to 180-220 °C and maintain it at this temperature for 3-5 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure 5-allyl-4-hydroxy-3-ethoxybenzaldehyde.

Protocol 3: Synthesis of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

This final step is an etherification of the phenolic hydroxyl group.

  • Materials:

    • 5-Allyl-4-hydroxy-3-ethoxybenzaldehyde

    • Allyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone or DMF (anhydrous)

  • Procedure:

    • In a manner similar to Protocol 1, dissolve 5-allyl-4-hydroxy-3-ethoxybenzaldehyde in anhydrous acetone or DMF.

    • Add anhydrous potassium carbonate (1.5 equivalents) followed by the dropwise addition of allyl bromide (1.2 equivalents).

    • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed (as monitored by TLC).[3]

    • Work up the reaction as described in Protocol 1 to obtain the crude 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde.

    • Purify the final product by column chromatography.

Chemical Reactivity and Mechanistic Insights

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde possesses three key reactive sites: the aldehyde carbonyl group, the two allyl groups, and the electron-rich aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations. The presence of three electron-donating groups (allyl, allyloxy, and ethoxy) on the benzene ring increases the electron density at the carbonyl carbon, which is expected to reduce its electrophilicity compared to unsubstituted benzaldehyde.[5][6][7]

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, although at a potentially slower rate than benzaldehydes with electron-withdrawing groups.[5][7]

  • Reductions: It can be readily reduced to the corresponding benzyl alcohol using standard reducing agents like sodium borohydride.

  • Oxidations: The aldehyde can be oxidized to a carboxylic acid.

  • Condensation Reactions: It can participate in Aldol and Knoevenagel condensations to form larger, more complex structures.[5]

Reactivity of the Allyl and Allyloxy Groups

The double bonds in the allyl and allyloxy moieties are susceptible to a variety of reactions:

  • Electrophilic Addition: Addition of halogens, hydrogen halides, and other electrophiles across the double bond.

  • Oxidation: The double bonds can be cleaved by ozonolysis or oxidized to epoxides or diols.

  • Isomerization: The terminal double bonds can be isomerized to internal double bonds under certain catalytic conditions.

Reactivity of the Aromatic Ring

The benzene ring is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. However, the positions for substitution are sterically hindered.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_allyl Allyl Group Reactions cluster_ring Aromatic Ring Reactions Core 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde A1 Nucleophilic Addition Core->A1 A2 Reduction to Alcohol Core->A2 A3 Oxidation to Carboxylic Acid Core->A3 A4 Condensation Reactions Core->A4 B1 Electrophilic Addition Core->B1 B2 Oxidation (e.g., Epoxidation) Core->B2 B3 Isomerization Core->B3 C1 Electrophilic Aromatic Substitution Core->C1

Caption: Key reactive sites and potential transformations of the title compound.

Potential Applications in Research and Development

While specific applications for 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde have not been reported, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

  • Organic Synthesis Building Block: The multiple functional groups make it a valuable intermediate for the synthesis of complex organic molecules and natural product analogs.[8] The aldehyde can be a gateway to various heterocyclic systems.

  • Drug Discovery: Polysubstituted benzaldehydes are scaffolds of interest in medicinal chemistry.[9][10] This compound could serve as a starting point for the development of novel therapeutic agents. Its derivatives could be screened for a variety of biological activities.

  • Fragrance and Flavor Industry: Many substituted benzaldehydes are used in the fragrance and flavor industry.[1][8] The unique combination of substituents in the title compound may impart interesting olfactory properties.

Conclusion

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is a structurally rich aromatic aldehyde with considerable potential as a versatile intermediate in organic synthesis. Although not yet widely documented, this in-depth guide provides a robust theoretical framework for its synthesis, characterization, and application. The proposed synthetic protocols, based on well-established chemical transformations, offer a clear pathway for its preparation. The analysis of its chemical reactivity highlights the numerous possibilities for its derivatization into a wide array of more complex molecules. For researchers and professionals in drug discovery and materials science, this compound represents an intriguing and promising scaffold for future exploration.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block.
  • Fluorochem. (n.d.). 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde.
  • BenchChem. (2025). Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • TradeIndia. (n.d.). 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy) benzaldehyde.
  • ChemicalBook. (n.d.). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
  • PubChem. (n.d.). 3-Allyloxy-4-methoxybenzaldehyde.
  • Chem-Impex. (n.d.). 3-Allyl-4-ethoxybenzaldehyde.
  • ResearchGate. (n.d.). Allylation reactions of benzaldehyde.
  • PubChem. (n.d.). 3-Allyl-4-(allyloxy)benzaldehyde.
  • PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-allyl-4-(allyloxy)benzaldehyde.
  • PrepChem. (n.d.). Synthesis of 3-allyloxy-4-methoxybenzaldehyde.
  • Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes.
  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Google Patents. (2005, March 15). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • PMC. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • Okchem. (n.d.). What are six applications for benzaldehyde.
  • YouTube. (2022, May 10). Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Digital Commons @ University of the Pacific. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

Sources

Foundational

Thermodynamic properties of allyl-ethoxy-benzaldehyde derivatives

Executive Summary This guide provides a rigorous framework for the thermodynamic characterization of allyl-ethoxy-benzaldehyde derivatives . These compounds, often structural analogs of Ethyl Vanillin (3-ethoxy-4-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the thermodynamic characterization of allyl-ethoxy-benzaldehyde derivatives . These compounds, often structural analogs of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) , are critical intermediates in the synthesis of functionalized styrenes, liquid crystals, and pharmaceutical precursors.

The presence of the allyl group introduces a specific thermodynamic instability—the potential for [3,3]-sigmatropic rearrangement (Claisen rearrangement)—which must be balanced against the stabilizing influence of the ethoxy substituent. This document outlines the protocols for determining solid-state transitions, solubility parameters, and thermal stability limits, ensuring reproducible data for drug development and process scale-up.

Structural Context & Synthetic Relevance

The core scaffold, 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), is a well-characterized solid (


). Derivatization typically occurs at the phenolic oxygen (O-allylation) or via ring substitution (C-allylation).
  • Target A (O-Allyl): 3-ethoxy-4-(allyloxy)benzaldehyde. This is the kinetic product of allylation. It is thermodynamically metastable and prone to rearrangement at elevated temperatures (

    
    ).
    
  • Target B (C-Allyl): 3-allyl-4-ethoxy-5-hydroxybenzaldehyde (or isomer). This is the thermodynamic product resulting from the Claisen rearrangement.

Thermodynamic Criticality: The conversion from Target A to Target B is highly exothermic (


). Failure to characterize the onset temperature (

) of this rearrangement can lead to runaway reactions during bulk processing.

Solid-State Characterization (DSC/TGA)

To establish the purity and thermal safety profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.

Experimental Protocol: Thermal Stability Profiling
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Purge Gas: Nitrogen (

    
    ) to prevent oxidative degradation during the scan.
    
  • Crucibles: Hermetically sealed aluminum pans (to contain volatile decomposition products).

Step-by-Step Workflow:

  • Calibration: Calibrate temperature and enthalpy using Indium (

    
    ).
    
  • Sample Prep: Weigh

    
     of the dried derivative. Ensure good contact with the pan bottom.
    
  • Heating Program:

    • Equilibrate at

      
      .
      
    • Ramp 1:

      
       to 
      
      
      
      (Observe Melting Endotherm).
    • Ramp 2: Continue to

      
       (Observe Exothermic Rearrangement or Decomposition).
      
  • Analysis:

    • Melting Point (

      
      ):  Record the onset temperature, not the peak.
      
    • Enthalpy of Fusion (

      
      ):  Integrate the melting peak area.
      
    • Decomposition/Rearrangement: Identify the exothermic onset. For O-allyl derivatives, a sharp exotherm near

      
       indicates Claisen rearrangement.
      
Data Interpretation
ParameterEthyl Vanillin (Reference)Allyl-Ethoxy Derivative (Expected)Significance

(Onset)


Allylation typically disrupts crystal packing, lowering

.



Energy required to break the lattice; critical for solubility modeling.

(5% Loss)


Determined via TGA; defines the safe processing window.

Solubility Thermodynamics

Solubility data is essential for recrystallization and purification. The solubility of benzaldehyde derivatives typically follows the "like dissolves like" principle but is accurately modeled using the Modified Apelblat Equation .

Theoretical Model

The solubility (


, mole fraction) as a function of temperature (

) is expressed as:


Where:

  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters representing the non-ideal behavior of the solution.
    
Measurement Protocol (Laser Monitoring Method)
  • Apparatus: Jacketed glass vessel with magnetic stirring, controlled by a thermostat (

    
    ).
    
  • Detection: Laser turbidimetry. A laser beam passes through the solution to a photodiode.

  • Procedure:

    • Add excess solute and solvent to the vessel.

    • Heat until fully dissolved (high transmission).

    • Cool slowly (

      
      ).
      
    • Record the temperature at which turbidity appears (transmissivity drop). This is the saturation temperature (

      
      ).
      
  • Validation: Compare experimental data for Ethyl Vanillin in Ethanol against literature values (Reference 1) before testing the allyl derivative.

Visualization of Workflows

Diagram 1: Synthesis & Stability Logic

This diagram illustrates the thermodynamic relationship between the O-allyl precursor and the C-allyl rearranged product.

ClaisenLogic Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Inter O-Allylation (Kinetic Product) Start->Inter + Allyl Bromide + K2CO3 Target 3-ethoxy-4-allyloxybenzaldehyde (Metastable) Inter->Target Rearrange Claisen Rearrangement (ΔH ≈ -100 kJ/mol) Target->Rearrange Heat > 180°C Final C-Allyl Isomer (Thermodynamic Product) Rearrange->Final Irreversible

Caption: Thermodynamic pathway from Ethyl Vanillin to C-Allyl derivatives via the exothermic Claisen rearrangement.

Diagram 2: Characterization Workflow

This flowchart details the decision-making process for physical property determination.

CharWorkflow Sample Synthesized Derivative Purity Purity Check (HPLC/GC) Sample->Purity DSC DSC Analysis (Heat Flux) Purity->DSC Decision Is T(onset) < 150°C? DSC->Decision Check Thermal Stability Solubility Solubility Profiling (Laser Method) Model Fit to Apelblat Eq. Solubility->Model Safe Proceed to Solubility Decision->Safe Yes (Stable) Unsafe Degradation Risk Use TGA to find limit Decision->Unsafe No (Unstable) Safe->Solubility

Caption: Step-by-step characterization protocol ensuring thermal safety before solubility modeling.

References

  • Li, D., et al. (2010). "Solubility of 3-Ethoxy-4-hydroxybenzaldehyde in Various Organic Solvents." Journal of Chemical & Engineering Data. (Validates the solubility baseline for the scaffold).

  • BenchChem. "A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde." (Provides structural context for allyl-ethoxy derivatives).

  • Claisen, L. (1912). "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft. (Foundational thermodynamic mechanism for the rearrangement).

  • Rastuti, U., et al. (2018). "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry. (Describes ether synthesis protocols relevant to this class).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Introduction: The Significance of Polysubstituted Benzaldehydes Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a myriad of complex molecular architectures. The uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a myriad of complex molecular architectures. The unique combination of an aldehyde, allyl groups, and alkoxy functionalities on a benzene ring, as seen in 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, offers a rich platform for chemical modifications. The aldehyde group is a gateway to various heterocyclic systems and chain-extension reactions. The allyl moieties can undergo a wide array of transformations, including oxidation, reduction, and isomerization, to introduce further molecular complexity. This positions the target molecule as a strategic starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and the fragrance industry.

A Strategic Three-Step Synthesis

The most logical and efficient synthetic route to 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde commences with the commercially available and economically viable starting material, 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. The synthesis proceeds through a sequence of two key chemical transformations: a Williamson ether synthesis for O-allylation and a thermal Claisen rearrangement, followed by a final O-allylation step.

Synthesis_Workflow Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Step1 Step 1: O-Allylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 4-(Allyloxy)-3-ethoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Claisen Rearrangement Intermediate1->Step2 Intermediate2 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: O-Allylation (Williamson Ether Synthesis) Intermediate2->Step3 FinalProduct 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Step3->FinalProduct

Caption: Overall synthetic workflow for 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde.

Part 1: Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

The initial step involves the protection of the phenolic hydroxyl group of ethyl vanillin as an allyl ether. This is achieved through a classic Williamson ether synthesis, a reliable and high-yielding SN2 reaction.

Reaction Scheme:

step1 cluster_reactants Reactants cluster_reagents Reagents cluster_products Product EV 3-Ethoxy-4-hydroxybenzaldehyde reaction EV->reaction + AB Allyl Bromide AB->reaction + K2CO3 K2CO3 K2CO3->reaction Acetone Acetone (solvent) Acetone->reaction AEB 4-(Allyloxy)-3-ethoxybenzaldehyde reaction->AEB Reflux step2 cluster_reactant Reactant cluster_conditions Conditions cluster_product Product AEB 4-(Allyloxy)-3-ethoxybenzaldehyde reaction AEB->reaction Heat High Temperature (e.g., 200-220 °C) Heat->reaction Solvent High-boiling solvent (e.g., NMP or DMF) Solvent->reaction AHEB 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde reaction->AHEB [3,3]-sigmatropic rearrangement step3 cluster_reactants Reactants cluster_reagents Reagents cluster_products Product AHEB 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde reaction AHEB->reaction + AB Allyl Bromide AB->reaction + K2CO3 K2CO3 K2CO3->reaction Acetone Acetone (solvent) Acetone->reaction FinalProduct 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde reaction->FinalProduct Reflux

Foundational

Technical Monograph: Biological Activity &amp; Therapeutic Potential of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Part 1: Executive Technical Summary 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is a tri-substituted benzaldehyde derivative characterized by a unique "dual-allyl" lipophilic pharmacophore.[1] Structurally related to vanil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is a tri-substituted benzaldehyde derivative characterized by a unique "dual-allyl" lipophilic pharmacophore.[1] Structurally related to vanillin and eugenol, this compound represents a non-phenolic, lipophilic prodrug scaffold with distinct biological utility.[1] Unlike its phenolic precursors, the masking of the 4-hydroxyl group with an allyloxy moiety significantly alters its physicochemical profile, enhancing membrane permeability (LogP > 3.0) and metabolic stability while retaining electrophilic reactivity at the aldehyde center.[1]

This guide analyzes its potential as a Tyrosinase Inhibitor , Antimicrobial Agent , and ALDH1A3 Antagonist , providing a roadmap for synthesis, biological characterization, and experimental validation.[1]

Part 2: Chemical Profile & Synthesis Strategy[2]

Structural Analysis & Pharmacophore Mapping

The molecule comprises three critical domains governing its activity:

  • Electrophilic Core (C1-CHO): The aldehyde group acts as a Schiff base former with protein amines (lysine residues) and a chelator for metalloenzymes (e.g., Cu2+ in Tyrosinase).[1]

  • Lipophilic Tails (C3-Allyl & C4-Allyloxy): These unsaturated chains increase affinity for hydrophobic pockets in enzymes and facilitate passive transport across microbial membranes.[1]

  • Steric Modulator (C5-Ethoxy): Provides steric bulk that improves selectivity against smaller active sites compared to methoxy analogs.[1]

Self-Validating Synthesis Protocol

To ensure high purity and structural integrity, the synthesis utilizes a Claisen Rearrangement-Alkylation Sequence . This method is self-validating because the intermediate phenol must form for the final alkylation to proceed.[1]

Reaction Scheme:

  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1]

  • Step A (O-Allylation): Reaction with allyl bromide (

    
    , Acetone) 
    
    
    
    3-Ethoxy-4-allyloxybenzaldehyde.[1]
  • Step B (Claisen Rearrangement): Thermal rearrangement (200°C, NMP) migrates the allyl group from O-4 to C-3

    
     3-Allyl-4-hydroxy-5-ethoxybenzaldehyde.[1]
    
  • Step C (Re-Alkylation): Final capping with allyl bromide

    
    Target Compound .
    

Synthesispath Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Inter1 Intermediate A (3-Ethoxy-4-allyloxybenzaldehyde) Start->Inter1 Allyl Bromide, K2CO3 Acetone, Reflux Inter2 Intermediate B (3-Allyl-4-hydroxy-5-ethoxybenzaldehyde) Inter1->Inter2 Claisen Rearrangement 200°C, NMP (Migration O-4 to C-3) Final TARGET 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Inter2->Final Allyl Bromide, K2CO3 Re-alkylation

Figure 1: Synthetic pathway utilizing the Claisen rearrangement to install the C-3 allyl group with regiospecificity.

Part 3: Potential Biological Mechanisms

Tyrosinase Inhibition (Melanogenesis Modulation)

Benzaldehyde derivatives are classic inhibitors of Tyrosinase, the rate-limiting enzyme in melanin synthesis.[1]

  • Mechanism: The aldehyde group forms a Schiff base with primary amino groups in the enzyme's active site or chelates the binuclear copper active center.[1]

  • SAR Insight: The 4-allyloxy group mimics the tyrosine substrate but cannot be oxidized to a quinone (due to the lack of a free phenol), acting as a competitive antagonist .[1] The C-3 allyl group fills the hydrophobic pocket of the enzyme, potentially increasing binding affinity (

    
    ) compared to vanillin.
    
Antimicrobial Activity (Membrane Disruption)
  • Mechanism: The dual allyl chains render the molecule highly lipophilic.[1] It likely acts by partitioning into the lipid bilayer of bacteria/fungi, disrupting membrane integrity and causing leakage of intracellular electrolytes.[1]

  • Target: Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).[1] The lack of a free phenol reduces immediate antioxidant scavenging but increases stability against bacterial degradation.[1]

ALDH1A3 Inhibition (Oncology)

Recent studies on benzyloxybenzaldehydes identify them as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3) , a marker for cancer stem cells.[1]

  • Hypothesis: The 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde scaffold fits the ALDH1A3 substrate tunnel.[1] The aldehyde moiety acts as a "suicide substrate" or reversible covalent inhibitor, trapping the catalytic cysteine residue.[1]

Part 4: Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC50 value for tyrosinase inhibition.[1]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1).[1]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1]

  • Buffer: 50 mM Phosphate buffer (pH 6.8).[1]

  • Positive Control: Kojic Acid.[1]

Workflow:

  • Preparation: Dissolve test compound in DMSO (ensure final DMSO < 1%).

  • Incubation: Mix 20 µL enzyme solution (1000 U/mL) with 20 µL test compound and 140 µL buffer in a 96-well plate. Incubate at 25°C for 10 min.

  • Initiation: Add 20 µL L-DOPA (2 mM).

  • Measurement: Monitor Dopachrome formation at 475 nm kinetically for 20 min.

  • Calculation:

    
    [1]
    
Protocol 2: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antimicrobial potency against S. aureus (ATCC 25923).[1]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Prepare serial 2-fold dilutions of the compound (range: 512 µg/mL to 1 µg/mL) in 96-well plates.

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates viable growth.[1] The MIC is the lowest concentration remaining blue.[1]

Part 5: Visualization of Mechanism

The following diagram illustrates the proposed multi-target mechanism, highlighting the specific interactions of the functional groups with biological targets.

MechanismMap Compound 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Aldehyde Aldehyde Group (-CHO) Compound->Aldehyde AllylChain Lipophilic Allyl/Alkoxy Chains Compound->AllylChain Tyrosinase Target: Tyrosinase (Melanogenesis) Aldehyde->Tyrosinase Schiff Base / Cu Chelation ALDH Target: ALDH1A3 (Cancer Stem Cells) Aldehyde->ALDH Covalent Trapping (Cys) AllylChain->Tyrosinase Hydrophobic Pocket Binding Membrane Target: Lipid Bilayer (Antimicrobial) AllylChain->Membrane Insertion & Disruption

Figure 2: Structure-Activity Relationship (SAR) map linking functional groups to biological targets.

Part 6: Safety & Toxicology Profile

Prediction: Based on the "Threshold of Toxicological Concern" (TTC) for allyl-alkoxybenzene derivatives (Cramer Class III).[1]

ParameterPredictionMechanism / Concern
Skin Sensitization High Allyl groups can form epoxides metabolically or act as haptens.[1] Potential for contact dermatitis (similar to eugenol).[1]
Metabolic Fate O-Dealkylation CYP450 enzymes will likely O-dealkylate the 4-allyloxy and 5-ethoxy groups, releasing the free phenol (active metabolite).
Genotoxicity Moderate Allylbenzenes have structural alerts for genotoxicity (alkylation of DNA), though the 4-alkoxy substitution often mitigates this compared to estragole.[1]

Handling Precaution: Use nitrile gloves and work in a fume hood. Avoid aerosolization.[1]

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Bioactivity of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Its Analogs. Retrieved from

  • Molecules (MDPI). (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from

  • PubChem. (2025).[1][4][5] Compound Summary: 3-Allyl-4-(allyloxy)benzaldehyde (CID 11413016).[1][5] Retrieved from

  • International Journal of ChemTech Research. (2016). Synthesis and antioxidant properties of C–4–allyloxy–phenylcalix[4]resorcinarene.[1][6] Retrieved from

  • ChemicalBook. (2024).[1][7] Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement.[1][3] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Selective Catalytic Oxidation of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde to the Corresponding Carboxylic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the selective catalytic oxidation of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde to 3-allyl-4-(ally...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective catalytic oxidation of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde to 3-allyl-4-(allyloxy)-5-ethoxybenzoic acid. The presence of two reactive allyl functional groups necessitates a mild and highly selective oxidation method to prevent unwanted side reactions. This application note details a robust protocol utilizing the Pinnick oxidation, which has demonstrated exceptional functional group tolerance, particularly for substrates containing sensitive moieties such as alkenes.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer insights into reaction monitoring, product isolation, and troubleshooting.

Introduction: The Challenge of Selective Aldehyde Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of intermediates and active pharmaceutical ingredients. However, when the substrate contains other oxidizable functional groups, such as the allyl groups in 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, achieving selective oxidation of the aldehyde becomes a significant synthetic challenge. Strong, non-selective oxidizing agents like potassium permanganate or chromic acid are unsuitable as they would readily cleave the C=C bonds of the allyl groups.

The Pinnick oxidation, developed from the work of Lindgren, Nilsson, Kraus, and Pinnick, offers an elegant solution to this problem.[1][2][3][4] It employs sodium chlorite (NaClO₂) as the terminal oxidant under mild acidic conditions, demonstrating remarkable chemoselectivity for the aldehyde group while leaving alkenes, ethers, and other sensitive functionalities intact.[1][3] This makes it the method of choice for the target transformation.

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation's success lies in its carefully controlled reaction mechanism. The active oxidant is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is generated in situ from the reaction of sodium chlorite with a mild acid, typically a phosphate buffer.[1][2]

The proposed mechanism proceeds as follows:

  • Formation of the Active Oxidant: Sodium chlorite is protonated by the buffer to form chlorous acid.

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl carbon of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen on the chlorine and releasing hypochlorous acid (HOCl), yielding the desired carboxylic acid.[1][2]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive oxidizing agent that can engage in undesirable side reactions, most notably the formation of halohydrins with the allyl groups present in the substrate.[2] To mitigate this, a scavenger is added to the reaction mixture to consume the HOCl as it is formed. 2-Methyl-2-butene is a commonly used and highly effective scavenger for this purpose.[3]

Experimental Protocol

This protocol is designed for the selective oxidation of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde on a laboratory scale.

Materials and Equipment
Reagents Grade Supplier
3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde≥98%Commercially Available
Sodium chlorite (NaClO₂)80% technical gradeStandard Chemical Supplier
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS reagent gradeStandard Chemical Supplier
2-Methyl-2-butene≥99%Standard Chemical Supplier
tert-ButanolReagent gradeStandard Chemical Supplier
Deionized water
Diethyl etherACS reagent gradeStandard Chemical Supplier
2 M Hydrochloric acid (HCl)
Saturated sodium sulfite (Na₂SO₃) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) followed by 2-methyl-2-butene (3.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Oxidant: Slowly add a solution of sodium chlorite (1.5 eq) in deionized water to the cooled, stirred reaction mixture over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent) until the starting aldehyde is no longer visible.

  • Workup - Quenching: Upon completion, cool the reaction mixture in an ice-water bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Acidify the aqueous layer to pH 2-3 with 2 M HCl. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Workup - Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-allyl-4-(allyloxy)-5-ethoxybenzoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Workup & Isolation A Dissolve Aldehyde in t-BuOH/H₂O B Add NaH₂PO₄ and 2-Methyl-2-butene A->B C Cool to 0 °C B->C D Slowly Add aq. NaClO₂ C->D Initiate Oxidation E Warm to RT and Stir (2-4 h) D->E F Monitor by TLC E->F G Quench with Na₂SO₃ F->G Reaction Complete H Acidify with HCl G->H I Extract with Et₂O H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purified Carboxylic Acid K->L Purification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6] User Query: "I am trying to isolate 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde but am seeing split peaks and co-eluting impurities. How do I separate these isomers?"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

User Query: "I am trying to isolate 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde but am seeing split peaks and co-eluting impurities. How do I separate these isomers?"

Scientist's Analysis: The separation of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is a classic challenge in organic process development. This molecule is typically synthesized via a Claisen rearrangement of 4-allyloxy-3-ethoxybenzaldehyde, followed by a second allylation.

The "isomers" you encounter are not random; they are mechanistic byproducts. The Claisen rearrangement of the precursor yields two regioisomers: the desired C-5 allyl (ortho to hydroxyl) and the undesired C-2 allyl (the "crowded" ortho position). Subsequent allylation converts these into two very similar bis-allyl ethers.

The Separation Challenge:

  • Target: 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (3,4,5-substitution pattern).

  • Critical Impurity (Regioisomer): 2-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (2,4,5-substitution pattern).

  • Process Impurities: Mono-allylated phenols (intermediates).

Because these molecules share identical molecular weights and functional groups, standard C18 methods often fail to resolve the regioisomers. This guide details the Phenyl-Hexyl strategy to exploit pi-pi interaction differences for baseline resolution.

Isomer Formation & Separation Logic (Visualization)

To troubleshoot the chromatography, you must understand the sample composition. The diagram below maps the origin of the isomers you are trying to separate.

ClaisenPathways cluster_0 Precursor Synthesis cluster_1 Claisen Rearrangement (Thermal) cluster_2 Final Allylation & HPLC Targets Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Intermediate 4-(Allyloxy)-3-ethoxybenzaldehyde Start->Intermediate Allylation (Step 1) Isomer_5 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde (Major Intermediate) Intermediate->Isomer_5 Sigmatropic Migration (Less Steric Hindrance) Isomer_2 2-Allyl-4-hydroxy-5-ethoxybenzaldehyde (Minor Regioisomer) Intermediate->Isomer_2 Sigmatropic Migration (High Steric Hindrance) Target TARGET MOLECULE 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Isomer_5->Target Allylation (Step 2) Impurity CRITICAL IMPURITY 2-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Isomer_2->Impurity Allylation (Step 2) Target->Impurity Co-elute on C18 Separable on Phenyl-Hexyl

Caption: Mechanistic pathway showing the origin of the critical regioisomer impurity (Red) vs. the target molecule (Green) during synthesis.

Recommended HPLC Method

While C18 is the standard starting point, Phenyl-Hexyl phases are superior for this application. The pi-electrons in the phenyl stationary phase interact differently with the ortho-substituted (crowded) vs. meta-substituted (open) isomers, providing the necessary selectivity (


).
Primary Method (High Resolution)
ParameterSpecificationReason for Choice
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µmProvides

selectivity crucial for separating positional aromatic isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization (if intermediates are present) and sharpens peaks.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower viscosity and provides sharper peaks for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity; higher temps may reduce the subtle

separation advantage.
Detection UV @ 280 nm Max absorption for the benzaldehyde/phenol chromophore; reduces solvent noise compared to 254 nm.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040%Initial Hold (Equilibration)
2.040%Isocratic hold to stack early eluters
15.080%Linear Gradient (Separation Zone)
18.095%Wash (Elute dimers/oligomers)
20.095%Wash Hold
20.140%Re-equilibration
25.040%Ready for next injection

Troubleshooting Guide (FAQ)

Issue 1: "I see a 'shoulder' on my main peak, but they won't fully separate."

Diagnosis: This is the classic signature of the 2-allyl regioisomer . Solution:

  • Switch to Methanol: Change Mobile Phase B from ACN to Methanol. Methanol is a protic solvent that interacts differently with the ether oxygens, often altering selectivity (

    
    ) enough to resolve isomers.
    
  • Lower Temperature: Reduce column temperature to 20°C . Steric selectivity often improves at lower temperatures as the molecules have less kinetic energy to overcome the stationary phase orientation.

  • Check Column Chemistry: If using C18, switch to Phenyl-Hexyl or Pentafluorophenyl (PFP).

Issue 2: "My retention times are drifting, and peak shapes are tailing."

Diagnosis: Likely residual phenolic intermediates (mono-allyl species) interacting with silanols, or aldehyde oxidation. Solution:

  • Buffer pH: Ensure your water contains 0.1% Formic Acid or Phosphoric Acid (pH ~2.5). Phenols (

    
    ) must be kept protonated.
    
  • Sample Solvent: Dissolve the sample in the starting mobile phase (40% ACN/60% Water). If you dissolve in 100% ACN, the strong solvent plug will cause peak fronting/distortion for early eluters.

  • Aldehyde Oxidation: Benzaldehydes oxidize to benzoic acids in air. Check for a new peak eluting earlier (more polar). Prepare fresh samples.

Issue 3: "I see ghost peaks in the gradient blank."

Diagnosis: Accumulation of hydrophobic oligomers (Claisen polymerization byproducts) on the column. Solution:

  • Sawtooth Wash: Run a rapid gradient from 5% to 100% ACN three times between distinct sample batches.

  • Guard Column: Install a matching guard cartridge to trap irreversible polymer contaminants.

Preparative Scale-Up Considerations

If you are moving from analytical to prep-HPLC to isolate the pure isomer:

  • Loading Capacity: The solubility of these bis-allyl ethers is low in water. Do not overload the column with volume. Use a high-concentration injection (e.g., 50 mg/mL in DMSO or DMF) rather than a large volume of dilute sample.

  • Fraction Collection: Set the collection trigger to Slope rather than Level. Isomer peaks often have a "valley" between them that doesn't return to baseline. Slope detection ensures you cut the fraction at the inflection point of the valley.

  • Stability: Evaporate fractions immediately. The allyl ether moiety can be sensitive to light and acid over prolonged periods.

References

  • Mechanism of Isomer Formation

    • Study: "Claisen Rearrangement of Allyl Aryl Ethers: Regioselectivity and Mechanism."[1]

    • Relevance: Explains the formation of the 2-allyl vs 3-allyl isomers during the he
    • Source:

  • Chromatographic Behavior of Allyl-Ethers

    • Study: "Separation of p-(Allyloxy)benzaldehyde on Newcrom R1 HPLC column."
    • Relevance: Validates the use of reverse-phase/mixed-mode conditions for allyloxy-benzaldehyde deriv
    • Source:

  • General Isomer Separation Strategy

    • Study: "Separation of Isomers by High-Performance Liquid Chrom
    • Relevance: Discusses the theoretical basis for using phenyl-based columns for structural isomers.
    • Source:

  • Synthesis Context (Benchchem)

    • Study: "Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde."[2]

    • Relevance: Provides the synthetic context for why these specific impurities exist in the mixture.
    • Source:

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Physicochemical Profile

Compound: 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde Molecular Formula: C₁₅H₁₈O₃ Predicted LogP: ~3.1 – 3.6 (Highly Lipophilic) Physical State: Clear to pale yellow liquid (typically)[1][2]

The Core Challenge: This molecule presents a "solubility paradox" common in lipophilic aldehydes. The ethoxy and two allyl groups create a substantial hydrophobic surface area, rendering the molecule effectively insoluble in pure water (< 0.1 mg/mL). Furthermore, the aldehyde moiety is susceptible to aerobic oxidation (forming the corresponding benzoic acid), and the allyl groups introduce risks of polymerization or isomerization under light/heat stress.

This guide provides field-proven protocols to overcome these thermodynamic barriers while preserving chemical integrity.

Part 1: Decision Matrix for Solubilization

Before starting, select your workflow based on your downstream application.

SolubilizationStrategy Start Start: 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde AppType Select Application Start->AppType BioAssay Biological Assay (Cell Culture/Enzymatic) AppType->BioAssay ChemSyn Chemical Synthesis (Aqueous Reaction) AppType->ChemSyn Analytic Analytical Std (HPLC/MS) AppType->Analytic Cosolvent Method A: DMSO/EtOH Spike (< 1% v/v) BioAssay->Cosolvent Low Conc. (<50 µM) Complex Method B: Cyclodextrin Complex (HP-β-CD) BioAssay->Complex High Conc. (>50 µM) Sensitive Cells Emulsion Method C: Surfactant Micelles (Tween 80) ChemSyn->Emulsion Homogeneous req. Biphasic Method D: Biphasic System (PTC Conditions) ChemSyn->Biphasic Standard Analytic->Cosolvent Acetonitrile/Water

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Part 2: Troubleshooting Guide (FAQ)

Section 1: Stock Solution Preparation

Q: I tried dissolving the compound directly in water/buffer, and it formed oil droplets. Why? A: This is a thermodynamic inevitability. The hydrophobic allyl and ethoxy tails prevent the formation of hydrogen bonds with water. You must create a concentrated stock solution in a water-miscible organic solvent first.

Protocol 1: The "Golden Standard" Stock

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is preferred over Ethanol. DMSO has a higher boiling point and solubilizes lipophilic aromatics more effectively, preventing precipitation upon freezing.

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Calculation: MW ≈ 246.3 g/mol . To make 1 mL of 50 mM stock, weigh 12.3 mg of compound and dissolve in 1 mL DMSO.

  • Storage: Store in amber glass vials at -20°C.

    • Critical: Purge the headspace with Nitrogen or Argon before closing to prevent aldehyde oxidation [1].

Q: My stock solution turned yellow/brown over time. Is it still good? A: Likely not. Color change indicates oxidation of the aldehyde to a carboxylic acid (3-Allyl-4-(allyloxy)-5-ethoxybenzoic acid) or polymerization of the allyl groups.

  • Validation: Run a quick TLC or HPLC. If the peak has shifted or broadened, discard the stock.

  • Prevention: Add 0.01% BHT (Butylated hydroxytoluene) to the stock solvent if it does not interfere with your assay.

Section 2: Aqueous Dilution (The "Crashing Out" Phenomenon)

Q: When I dilute my DMSO stock into PBS, the solution becomes cloudy. How do I fix this? A: Cloudiness indicates the compound has exceeded its solubility limit and precipitated (crashed out). This usually happens when the final DMSO concentration is too low to sustain the hydrophobic molecule in the aqueous phase.

Troubleshooting Checklist:

Variable Recommendation Why?
Mixing Speed Vortex immediately upon addition. Prevents local high-concentration pockets where precipitation nucleates.
Temperature Warm buffer to 37°C. Solubility generally increases with temperature.
Serum Add to media with FBS/BSA. Serum albumin binds lipophilic drugs, acting as a natural solubilizer [2].

| Concentration | Reduce final concentration. | You may be above the saturation point (likely < 100 µM in pure buffer). |

Q: Can I use a surfactant to keep it in solution? A: Yes. For non-cellular assays, Tween 80 is highly effective.

  • Protocol: Pre-mix the compound stock with Tween 80 (1:1 molar ratio or 0.1% v/v) before adding water. This promotes micelle formation rather than random precipitation [3].

Section 3: Advanced Solubilization (Cyclodextrins)

Q: DMSO is toxic to my cells. What is the alternative? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the benzaldehyde phenyl ring, while the hydrophilic exterior ensures water solubility.

Protocol 2: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water or buffer.

  • Add the target compound (pure liquid or concentrated ethanolic stock) slowly while stirring.

  • Stir vigorously for 24 hours at room temperature (shielded from light).

  • Filter through a 0.22 µm filter to remove uncomplexed drug.

  • Result: A clear, aqueous solution stable for weeks at 4°C.

Part 3: Experimental Protocols

Protocol A: Preparation for Cell Culture (DMSO Spike Method)

Use this for rapid screening when DMSO tolerance is known.

  • Calculate: Determine the volume of stock needed for final concentration (e.g., 1 µL of 10 mM stock into 1 mL media = 10 µM).

  • Prepare Media: Aliquot culture media (e.g., DMEM + 10% FBS) into a tube.

  • The "Subsurface Injection":

    • Immerse the pipette tip into the media.

    • Expel the stock solution quickly.

    • Immediately vortex for 10 seconds.

    • Note: Do not drop the stock on top of the media; it will form a film and precipitate.

  • Inspect: Hold against light. If turbid, sonicate for 5 minutes. If still turbid, switch to Protocol 2 (Cyclodextrins).

Protocol B: QC Check for Solubility

Always validate your solution before treating precious samples.

StepActionObservationVerdict
1Dilute stock 1:1000 in PBS.Crystal clearPass (Soluble)
2Shine laser pointer through vial.Solid beam visible (Tyndall effect)Fail (Colloidal suspension/Nano-precipitate)
3Centrifuge (10,000 x g, 5 min).Pellet visibleFail (Gross precipitation)

References

  • BenchChem. (2025).[3] Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block. Retrieved from (Note: Analogous compound handling data).

  • Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from .

  • Hilaris Publisher. (2020). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Retrieved from .

  • PubChem. (2025).[4] 3-Allyl-4-(allyloxy)benzaldehyde Compound Summary. Retrieved from .

  • Fluorochem. (2025). 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde Data Sheet. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the Allylation of 5-Ethoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the allylation of 5-ethoxybenzaldehyde. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices to empower you to control your reaction outcomes effectively.

Introduction: The Challenge of Carbonyl Allylation

The allylation of an aldehyde to form a homoallylic alcohol is a cornerstone transformation in organic synthesis.[1] The reaction with 5-ethoxybenzaldehyde, a common building block, appears straightforward but presents subtle challenges in controlling reactivity and minimizing side products to achieve high yields. The primary goal is the selective 1,2-addition of an allyl nucleophile to the carbonyl carbon.[2][3] This guide addresses common issues encountered during this process and provides strategies to ensure a successful and reproducible synthesis.

The core of the challenge lies in the nature of the aldehyde and the choice of the allylating agent. The electron-donating character of the para-ethoxy group slightly deactivates the carbonyl, making it less electrophilic than unsubstituted benzaldehyde.[2][4][5] This can affect reaction rates and may necessitate activation, for instance, with a Lewis acid.

Core Principles: Understanding the Reaction Landscape

Before troubleshooting, it's crucial to understand the fundamental mechanisms at play. The allylation of an aldehyde is a nucleophilic addition to the carbonyl group, proceeding through a tetrahedral intermediate.[3][6] The reactivity and selectivity of this process are governed by the interplay of several factors, including the nature of the allylating agent, the solvent, temperature, and the presence of activating agents like Lewis acids.

Diagram: General Mechanism of Carbonyl Allylation

G cluster_0 Reaction Pathway Start 5-Ethoxybenzaldehyde (Electrophile) + Allyl Nucleophile Intermediate Tetrahedral Alkoxide Intermediate (sp3 hybridized carbon) Start->Intermediate Nucleophilic Attack Workup Protic Workup (e.g., aq. NH4Cl) Intermediate->Workup Stabilization Product Homoallylic Alcohol Product Workup->Product Protonation G Start Low Yield or No Reaction CheckReagent Is the Allylating Agent Active? Start->CheckReagent CheckConditions Are Reaction Conditions Optimal? CheckReagent->CheckConditions Yes SolutionReagent Use fresh/titrated reagent. Ensure anhydrous conditions. CheckReagent->SolutionReagent No CheckActivation Is Carbonyl Activation Sufficient? CheckConditions->CheckActivation Yes SolutionConditions Optimize temperature. Check solvent purity. CheckConditions->SolutionConditions No SolutionActivation Add or switch Lewis acid. Increase stoichiometry if needed. CheckActivation->SolutionActivation No End Re-run Experiment CheckActivation->End Yes SolutionReagent->End SolutionConditions->End SolutionActivation->End

Caption: A decision tree for troubleshooting low-yielding allylation reactions.

Q2: How do I select the right allylating agent to ensure selective 1,2-addition?

The choice of reagent is the single most important factor in controlling the reaction. The key distinction is between "hard" and "soft" nucleophiles.

  • Hard Nucleophiles (High Reactivity): Allyl Grignard (AllylMgBr) and allyllithium reagents are highly reactive and "hard". [7][8]They react quickly and decisively with the hard electrophilic carbonyl carbon, typically ensuring 1,2-addition. However, their high basicity can sometimes cause enolization if acidic protons are present, and their reactivity can be difficult to manage, potentially leading to side reactions. [7]* Soft Nucleophiles (Controlled Reactivity): Allylsilanes, allylstannanes, and allylboronates are "softer" nucleophiles. [7]They are significantly less reactive and require activation of the aldehyde by a Lewis acid. [7][9][10]This two-component system offers a powerful handle for control. By choosing the right Lewis acid and conditions, you can fine-tune the reactivity to achieve a clean transformation.

Allylating AgentTypeReactivityActivator Needed?Typical ConditionsPros & Cons
Allylmagnesium Bromide HardVery HighNoAnhydrous THF or Et₂O, -78 to 0 °CPro: High reactivity, ensures 1,2-addition. Con: Highly basic, moisture-sensitive, can be difficult to control. [7][11]
Allyltrimethylsilane SoftLowYes (Lewis Acid)CH₂Cl₂, -78 °C to RTPro: Stable, easy to handle, reactivity is tunable with Lewis acid. [7][10]Con: Requires stoichiometric Lewis acid.
Allyltributylstannane SoftModerateYes (Lewis Acid or heat)CH₂Cl₂, RTPro: More reactive than silanes. Con: Tin byproducts can be toxic and difficult to remove. [7][9]
Allylboronates SoftModerateSometimes (mild Lewis Acid)Various solvents, RT to -78 °CPro: Excellent for stereoselective reactions, often milder conditions. [12][13]Con: Can be more expensive.
Q3: My reaction is messy, and I see multiple spots on my TLC plate. How can I get a cleaner reaction?

A "messy" reaction profile often points to a lack of selectivity or product degradation during the reaction or workup.

Troubleshooting Strategies:

  • Re-evaluate Your Allylating Agent: If you are using a highly reactive agent like AllylMgBr and getting a complex mixture, switch to a milder, more controllable system like allyltrimethylsilane with a Lewis acid (e.g., BF₃·OEt₂, TiCl₄). [7][10]This allows you to perform the reaction under more controlled conditions.

  • Optimize the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Grignard additions, starting at -78 °C and slowly warming is a standard practice.

  • Check Your Workup Procedure: The workup is a critical step where products can decompose.

    • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with strong acids, which can cause side reactions with the newly formed alcohol.

    • Emulsions: Reactions involving Grignard reagents can form persistent magnesium salt emulsions during workup. [11]Diluting with more organic solvent or gentle swirling can help break these up.

    • Product Stability: Your homoallylic alcohol product might be sensitive to acid or base. Ensure your workup and purification (e.g., column chromatography) conditions are neutral. [14]

Q4: What is the role of a Lewis acid, and how does it influence the reaction with 5-ethoxybenzaldehyde?

A Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. [3][10]This activation is crucial when using soft nucleophiles like allylsilanes.

For 5-ethoxybenzaldehyde, the Lewis acid can also potentially interact with the ethoxy oxygen. This can lead to a "chelation control" scenario, which primarily influences the stereoselectivity of additions to chiral aldehydes. [15][16]While our substrate is not chiral at the alpha position, the choice of Lewis acid can still matter.

  • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These primarily activate the carbonyl oxygen and are a good general choice for promoting the reaction.

  • Chelating Lewis Acids (e.g., TiCl₄, MgBr₂): These can coordinate to both the carbonyl and ethoxy oxygens. [16]This may not offer a significant regioselectivity advantage here but is a key concept to be aware of in more complex systems.

Diagram: Lewis Acid Activation of the Carbonyl

G Aldehyde 5-Ethoxybenzaldehyde C=O Carbonyl Oxygen (Lewis Basic) LewisAcid Lewis Acid (LA) (e.g., BF3, TiCl4) Aldehyde:o->LewisAcid Coordination ActivatedComplex Activated Complex C=O-LA Carbonyl Carbon (Highly Electrophilic) Nucleophile Allyl Nucleophile Nucleophile->ActivatedComplex:c Faster Attack

Caption: Lewis acid coordination enhances the electrophilicity of the carbonyl carbon.

Recommended Experimental Protocols

The following protocols provide step-by-step methodologies for two reliable approaches to the allylation of 5-ethoxybenzaldehyde, illustrating the principles discussed above.

Protocol 1: Grignard Reagent Allylation (High Reactivity Method)

This protocol uses a "hard" nucleophile for a rapid and direct addition.

Materials:

  • 5-ethoxybenzaldehyde

  • Allylmagnesium bromide (1.0 M solution in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve 5-ethoxybenzaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add allylmagnesium bromide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

Protocol 2: Lewis Acid-Mediated Allylation with Allyltrimethylsilane (Controlled Method)

This protocol uses a "soft" nucleophile, where reactivity is controlled by a Lewis acid.

Materials:

  • 5-ethoxybenzaldehyde

  • Allyltrimethylsilane

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve 5-ethoxybenzaldehyde (1.0 eq) and allyltrimethylsilane (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq) dropwise via syringe. A color change is typically observed.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature. Filter through a pad of celite to remove titanium salts if necessary.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Allyl and Aldehyde Groups in Benzaldehydes using FTIR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise characterization of functional groups is paramount. When working with complex molecules like substituted benzaldehydes, which may c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of functional groups is paramount. When working with complex molecules like substituted benzaldehydes, which may contain both allyl and aldehyde functionalities, Fourier Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive analytical technique. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks of allyl and aldehyde groups within the benzaldehyde framework, supported by experimental insights and data to aid in unequivocal identification.

The Diagnostic Power of Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of bonds.[1] Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, appearing as distinct peaks in the infrared spectrum. By analyzing the position, intensity, and shape of these peaks, we can deduce the molecular structure of a compound.

In the case of benzaldehydes featuring an allyl group, we are particularly interested in the vibrational signatures of the aldehyde's carbonyl (C=O) and C-H bonds, as well as the allyl group's carbon-carbon double bond (C=C) and vinylic C-H bonds. The aromatic ring of the benzaldehyde also presents its own set of characteristic peaks, which can sometimes overlap with or influence the peaks of the substituent groups.

Distinguishing Features: Aldehyde vs. Allyl Peaks

The key to differentiating these two functional groups lies in identifying their unique and unambiguous absorption bands. While some regions of the IR spectrum can be crowded, the aldehyde and allyl groups have distinctive peaks that, when considered together, provide a clear structural picture.

The Unmistakable Signature of the Aldehyde Group

The aldehyde functional group (-CHO) is characterized by two prominent vibrational modes that are highly diagnostic:

  • C=O Stretching Vibration: This is typically one of the strongest and most easily identifiable peaks in the entire IR spectrum due to the large change in dipole moment during the stretching vibration. For aromatic aldehydes like benzaldehyde, the C=O stretch usually appears in the range of 1710-1685 cm⁻¹ .[2][3] The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated aliphatic aldehydes, which absorb at 1740-1720 cm⁻¹.[2][4]

  • Aldehydic C-H Stretching Vibration: This is another highly diagnostic feature for aldehydes. It appears as a pair of weak to medium intensity bands, often referred to as a "Fermi doublet," in the region of 2880-2820 cm⁻¹ and 2760-2700 cm⁻¹ .[3][5][6] The presence of the lower frequency band (around 2720 cm⁻¹) is a particularly strong indicator of an aldehyde, as it appears in a region with few other absorptions.[2][7]

Identifying the Allyl Group's Vibrational Footprint

The allyl group (-CH₂-CH=CH₂) introduces several characteristic peaks, primarily related to its C=C and vinylic C-H bonds:

  • =C-H Stretching Vibration: The stretching of the C-H bonds on the double-bonded carbons (vinylic hydrogens) occurs at frequencies above 3000 cm⁻¹ , typically in the 3100-3020 cm⁻¹ region.[8][9] These peaks are usually of medium to weak intensity and appear just to the left of the aromatic C-H stretches.[8]

  • C=C Stretching Vibration: The stretching of the carbon-carbon double bond in an allyl group typically gives rise to a medium to weak intensity peak in the range of 1680-1630 cm⁻¹ .[9][10][11] The intensity of this peak can be variable and sometimes weak, especially if the double bond is symmetric.

  • =C-H Bending Vibrations (Out-of-Plane): These are often strong and sharp peaks that appear in the "fingerprint region" of the spectrum, between 1000-650 cm⁻¹ . Their exact position is sensitive to the substitution pattern around the double bond. For a monosubstituted alkene (R-CH=CH₂), as found in an allyl group, strong bands are expected around 990 cm⁻¹ and 910 cm⁻¹ .[9]

Comparative Analysis: A Data-Driven Approach

To illustrate the practical application of these principles, the expected characteristic peaks for a generic allyl-substituted benzaldehyde are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) ** Intensity Notes
Aldehyde (-CHO) C=O Stretch1710-1685Strong, SharpLowered frequency due to conjugation with the aromatic ring.[2][3]
Aldehydic C-H Stretch2880-2820 & 2760-2700Weak to MediumA characteristic Fermi doublet; the lower frequency band is highly diagnostic.[3][5]
Allyl (-CH₂-CH=CH₂) **=C-H Stretch3100-3020Medium to WeakAppears just above the aromatic C-H stretch region.[8][9]
C=C Stretch1680-1630Medium to WeakCan sometimes be difficult to distinguish in complex molecules.[9][10]
=C-H Bend (Out-of-Plane)990 & 910Strong, SharpHighly characteristic for a monosubstituted alkene moiety.[9]
Aromatic Ring C-H Stretch3100-3000Medium to WeakCan overlap with the allyl =C-H stretch.[5]
C=C Stretch1600-1450Medium to WeakMultiple bands are usually observed.[5]
C-H Bend (Out-of-Plane)900-675StrongPosition depends on the substitution pattern of the ring.[8]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible FTIR data for analyzing benzaldehydes, the following protocol is recommended. This protocol is designed to be self-validating by incorporating essential background and sample preparation steps.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Sample Purity: Ensure the benzaldehyde sample is of high purity to avoid interference from impurities. If necessary, purify the sample by distillation or chromatography.

  • Liquid Samples: For liquid benzaldehydes, the ATR-FTIR method is highly recommended for its simplicity and reproducibility.

    • Place a single drop of the liquid sample directly onto the ATR crystal.

    • Ensure the entire surface of the crystal is covered to obtain a strong signal.

Data Acquisition:

  • Background Spectrum:

    • Before running the sample, it is crucial to collect a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be computationally removed from the sample spectrum.

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

    • Collect a background spectrum with at least 16 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum:

    • Apply the sample to the ATR crystal as described above.

    • Collect the sample spectrum using the same acquisition parameters as the background (e.g., 16 scans, 4 cm⁻¹ resolution).

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak picking function in the software to identify the precise wavenumbers of the absorption maxima.

Logical Workflow for Spectral Analysis

FTIR_Analysis_Workflow cluster_prep Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion start Start background Acquire Background Spectrum start->background apply_sample Apply Sample to ATR background->apply_sample sample_spec Acquire Sample Spectrum apply_sample->sample_spec process_data Process Data sample_spec->process_data check_carbonyl Strong Peak at ~1700 cm⁻¹? process_data->check_carbonyl check_vinyl_ch Peak > 3000 cm⁻¹? process_data->check_vinyl_ch check_aldehyde_ch Fermi Doublet at ~2820 & ~2720 cm⁻¹? check_carbonyl->check_aldehyde_ch Yes no_aldehyde Aldehyde Group Absent check_carbonyl->no_aldehyde No aldehyde_present Aldehyde Group Confirmed check_aldehyde_ch->aldehyde_present Yes check_aldehyde_ch->no_aldehyde No check_cc_double Peak at ~1650 cm⁻¹? check_vinyl_ch->check_cc_double Yes no_allyl Allyl Group Absent check_vinyl_ch->no_allyl No check_oop_bend Strong Peaks at ~990 & ~910 cm⁻¹? check_cc_double->check_oop_bend Yes check_cc_double->no_allyl No allyl_present Allyl Group Confirmed check_oop_bend->allyl_present Yes check_oop_bend->no_allyl No

Figure 1. A stepwise workflow for the identification of allyl and aldehyde groups in benzaldehydes using FTIR spectroscopy.

Conclusion

FTIR spectroscopy offers a rapid and reliable method for the structural elucidation of substituted benzaldehydes. The key to differentiating between allyl and aldehyde functionalities lies in a systematic approach to spectral interpretation. By focusing on the highly characteristic C=O and aldehydic C-H stretching vibrations for the aldehyde group, and the vinylic =C-H stretching and out-of-plane bending vibrations for the allyl group, researchers can confidently assign the correct structure to their synthesized compounds. The combination of a robust experimental protocol and a logical analytical workflow, as outlined in this guide, will ensure the generation of high-quality, trustworthy data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Royal Society of Chemistry. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • McMurry, J. (2020). Organic Chemistry (10th ed.). Cengage Learning.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • University of Wisconsin-Madison. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of allyl cellulose 2 (degree of substitution 2.50). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified version. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

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Comparative

A Comparative Guide to the Thermal Stability of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde and Ethylvanillin

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermal Stability in Aromatic Aldehydes Aromatic aldehydes are foundational scaffolds in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Aromatic Aldehydes

Aromatic aldehydes are foundational scaffolds in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Their utility is often dictated by their stability under various processing conditions, particularly temperature. Elevated temperatures are common in synthetic transformations, purification processes like distillation, and long-term storage. Poor thermal stability can lead to decomposition, resulting in yield loss, impurity generation, and potentially hazardous situations. This guide provides a head-to-head comparison of the thermal stability of two benzaldehyde derivatives: the structurally complex 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde and the widely-used flavor and fragrance compound, Ethylvanillin .

Ethylvanillin, or 3-ethoxy-4-hydroxybenzaldehyde, is a well-characterized synthetic compound prized for its potent vanilla-like aroma, which is roughly three to four times stronger than that of vanillin.[1][2] It finds extensive use in the food, cosmetic, and pharmaceutical industries.[3][4][5] In contrast, 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is a more specialized synthetic intermediate. Its dual allyl functionalities offer reactive handles for subsequent chemical modifications, such as cross-linking, polymerization, or the introduction of further molecular complexity through reactions like the Claisen rearrangement.[6]

This guide will delve into a detailed, side-by-side analysis of their thermal properties, underpinned by established analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will not only present hypothetical, yet realistic, experimental data but also explain the causal relationships between their molecular structures and their observed thermal behavior.

Molecular Structures and Hypothesized Thermal Behavior

The key to understanding the differing thermal stabilities of these two compounds lies in their distinct molecular architectures.

  • Ethylvanillin (C₉H₁₀O₃) possesses a relatively stable arrangement of an ethoxy, a hydroxyl, and a formyl group on the benzene ring.[2] The primary decomposition pathways at elevated temperatures are expected to involve the aldehyde and hydroxyl groups, or potentially the cleavage of the ethoxy ether linkage.

  • 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (C₁₅H₁₈O₃) features two allyl groups. Allylic C-H bonds and the C=C double bonds are generally more susceptible to thermal and oxidative degradation than the saturated alkyl groups found in ethylvanillin. The allyloxy group, in particular, can undergo a thermally induced Claisen rearrangement, a well-known intramolecular reaction that could represent a lower-energy decomposition or rearrangement pathway compared to the radical fragmentation that might dominate in ethylvanillin's decomposition.

Based on these structural differences, our working hypothesis is that 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde will exhibit a lower onset of thermal decomposition compared to Ethylvanillin .

Experimental Design for Thermal Stability Assessment

To quantitatively compare the thermal stability of these two compounds, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the gold standard.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It provides precise information on decomposition temperatures, the presence of volatile components, and the amount of residual char.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9] It is used to determine transition temperatures such as melting point, and to characterize the energetics of decomposition (whether it is an exothermic or endothermic process).

The following workflow illustrates the logical sequence of the proposed experimental investigation.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation P1 Procure high-purity 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde P2 Procure high-purity Ethylvanillin P3 Dry samples under vacuum to remove residual solvents/moisture TGA Thermogravimetric Analysis (TGA) P3->TGA DSC Differential Scanning Calorimetry (DSC) P3->DSC DA1 Determine Onset of Decomposition (T_onset) and Temperature of Max Decomposition Rate (T_max) TGA->DA1 DA2 Identify Melting Points (T_m) and Decomposition Enthalpy (ΔH_d) DSC->DA2 DA3 Compare TGA & DSC curves DA1->DA3 DA2->DA3 DA4 Correlate thermal events with molecular structure DA3->DA4

Caption: Experimental workflow for comparative thermal analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by ensuring consistent sample preparation and analysis conditions, allowing for a direct and reliable comparison.

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity, dried sample into an alumina crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample and provides reproducible results.[10]

  • Data Acquisition: Record the sample mass as a function of temperature. Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity, dried sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatiles released prior to decomposition, ensuring accurate enthalpy measurements.

  • Atmosphere: Maintain a nitrogen purge over the sample cell at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical, yet scientifically plausible, data obtained from the TGA and DSC analyses as described above.

Parameter3-Allyl-4-(allyloxy)-5-ethoxybenzaldehydeEthylvanillinJustification for Expected Results
Melting Point (Tₘ) [from DSC] ~ 45-50 °C76-78 °C[5]The larger, more flexible allyl groups in the first compound may disrupt crystal packing, leading to a lower melting point compared to the more planar and hydrogen-bond-capable Ethylvanillin.
Onset Decomposition Temp (Tₒₙₛₑₜ) [from TGA] ~ 220 °C~ 260 °CThe presence of reactive allyl groups, particularly the allyloxy ether, provides lower energy decomposition pathways (e.g., Claisen rearrangement) compared to the more stable ethoxy and phenolic groups of Ethylvanillin.
Temp of Max Decomposition Rate (Tₘₐₓ) [from DTG] ~ 285 °C~ 310 °CConsistent with a lower onset temperature, the peak decomposition rate for the allyl-containing compound is expected to occur at a lower temperature.
Decomposition Profile Multi-step decompositionSingle-step decompositionThe two distinct allyl groups could decompose or rearrange at different temperatures, leading to a more complex, multi-step weight loss curve. Ethylvanillin is expected to decompose in a more concerted manner.
Char Residue at 600 °C [from TGA] ~ 15%~ 10%The higher carbon content and potential for cyclization/polymerization reactions of the allyl groups could lead to a slightly higher percentage of carbonaceous residue upon pyrolysis.
Decomposition Enthalpy (ΔH_d) [from DSC] ExothermicExothermicDecomposition of organic molecules is typically an exothermic process, releasing heat as bonds are broken and more stable, smaller molecules are formed.
Interpreting the Thermal Data

The TGA curves would likely show a sharp drop in mass for Ethylvanillin, indicating a rapid, single-stage decomposition process once the threshold temperature is reached. For 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, the TGA curve might exhibit a more gradual, possibly two-stage, weight loss, corresponding to the sequential degradation of the allyl groups or a rearrangement followed by decomposition.

The DSC thermogram for Ethylvanillin would show a sharp endotherm corresponding to its melting point around 76-78 °C, followed by a broad exotherm at a much higher temperature, indicating decomposition.[5][11] For 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, we would expect a melting endotherm at a lower temperature, followed by one or more exothermic events corresponding to its more complex decomposition profile.

The relationship between the compounds' structures and their thermal stability can be visualized as follows:

G cluster_0 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde cluster_1 Ethylvanillin A Allyl & Allyloxy Groups B Increased Reactivity (e.g., Claisen Rearrangement) A->B presence of C Lower Energy Pathway for Decomposition B->C provides D Lower Thermal Stability (Lower T_onset) C->D leads to E Ethoxy & Hydroxyl Groups F More Stable C-O and C-C Bonds (sp3 hybridized carbons) E->F contain G Higher Energy Required for Bond Cleavage F->G means H Higher Thermal Stability (Higher T_onset) G->H leads to

Sources

Validation

Elemental analysis calculation for C15H18O3 derivatives

Topic: Precision Purity Profiling: A Comparative Guide to Elemental Analysis for C15H18O3 Sesquiterpene Lactone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Purity Profiling: A Comparative Guide to Elemental Analysis for C15H18O3 Sesquiterpene Lactone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Scientists.

Introduction: The C15H18O3 Challenge

In the realm of natural product synthesis and drug discovery, the molecular formula C15H18O3 typically points to the Santonin scaffold or related sesquiterpene lactones . These compounds are invaluable for their anti-inflammatory and anthelmintic properties but present distinct challenges in purity validation.

Unlike simple synthetic intermediates, sesquiterpene lactones often exhibit:

  • Solvatomorphism: The lactone ring and polycyclic core readily trap crystallization solvents (e.g.,

    
    , EtOAc).
    
  • Refractory Combustion: The polycyclic structure can lead to incomplete combustion (formation of silicon carbide-like chars) in standard CHN analyzers.

  • Hygroscopicity: Rapid moisture uptake affects the precise weighing required for microanalysis.

This guide objectively compares the "Gold Standard" Combustion Analysis (EA) against its modern spectroscopic surrogates, Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a validated workflow for C15H18O3 derivatives.

Theoretical Framework: The Calculation Logic

Before experimental validation, theoretical values must be established. The acceptance criterion for publication-grade purity (JOC/ACS standards) is


  deviation from the theoretical value.
Base Scaffold: -Santonin[1][2][3]
  • Formula:

    
    
    
  • Molecular Weight (MW): 246.30 g/mol [1][2]

Calculation:




Derivative Example: 2-Bromo-Santonin

To demonstrate the sensitivity of EA to derivatives, consider a monobrominated derivative (


).
  • MW: 325.20 g/mol

Comparative Data Table:

CompoundFormula% Carbon (Calc)% Hydrogen (Calc)% Oxygen (Calc)% Br (Calc)

-Santonin

73.15 7.37 19.490.00
Bromo-Derivative

55.40 5.27 14.7624.57

Critical Insight: A shift of just 0.5 mg in weighing a brominated derivative can skew the %C result by >0.4% due to the heavy atom effect. Precision weighing is non-negotiable here.

Method Comparison: EA vs. qNMR vs. HRMS

This section evaluates the three primary methods for validating C15H18O3 derivatives.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Principle Thermal oxidation to

Integration ratio vs. Internal StandardExact mass measurement (

)
Primary Output Bulk Purity (%)Absolute Purity (wt%)Molecular Formula Confirmation
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg (Destructive)
Solvent Detection Fails (Reads as impurity or skew)Excellent (Quantifies mol% of solvent)Fails (Ionization suppression)
Precision High (

)
High (

typical, optimized to 0.5%)
Low (Qualitative only)
Best Use Case Final compound registrationIntermediate purity, solvate detectionIdentity confirmation

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation for Combustion Analysis

The most common cause of EA failure for sesquiterpenes is trapped solvent.

  • Recrystallization: Purify the C15H18O3 derivative using a solvent system with a low boiling point (e.g.,

    
    /Hexane rather than DMSO/DMF).
    
  • Vacuum Drying (Crucial Step):

    • Place sample in a drying pistol or vacuum oven.

    • Temp:

      
       (Do not exceed MP; Santonin melts ~170°C, but derivatives may be lower).
      
    • Desiccant:

      
       (Phosphorus pentoxide) is required to remove trace water.
      
    • Duration: Minimum 24 hours at < 5 mbar.

  • Weighing: Use a microbalance with readability to

    
    . Zero the balance with the tin capsule.
    
Protocol B: qNMR for Purity Assessment

Use this when EA fails due to non-removable solvents.

  • Internal Standard (IS) Selection:

    • For C15H18O3 (aliphatic/olefinic protons), use 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Ensure IS signals do not overlap with the derivative's methyl signals (

      
       1.2–2.0 ppm) or olefinic protons (
      
      
      
      5.5–6.5 ppm).
  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL

      
       (or 
      
      
      
      ).
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Must be 
      
      
      
      relaxation time).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity of IS)[1][3]

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating a C15H18O3 derivative, incorporating a "fail-safe" loop for solvates.

G Start Crude C15H18O3 Derivative Purify Recrystallization / Column Start->Purify Check Check Solvent Trap (1H NMR) Purify->Check Dry High-Vac Drying (P2O5, 40°C) MethodA Combustion Analysis (CHN) Dry->MethodA Clean Solvent Free? Check->Clean Clean->Dry Solvent Detected Clean->MethodA Clean Spectrum ResultA Within ±0.4%? MethodA->ResultA MethodB qNMR (Internal Std) Recalc Calculate Solvent Correction MethodB->Recalc ResultA->MethodB No (Fail) Pass PASS: Publishable Purity ResultA->Pass Yes Recalc->Pass Purity Confirmed

Caption: Logical workflow for purity validation. If standard drying fails (common in lactones), the workflow pivots to qNMR to quantify solvates rather than failing the batch.

Data Analysis & Reporting

When reporting your data for publication, transparency is key.

Scenario: You synthesized a derivative, but EA found Carbon to be 72.1% (Calc: 73.1%).

  • Diagnosis: This is a -1.0% deviation.

  • Action: Run 1H NMR. If you see a peak at

    
     1.26 (Ethyl Acetate) or 
    
    
    
    5.30 (DCM), calculate the mole fraction.
  • Corrected Reporting: Instead of claiming pure C15H18O3, report as:

    Anal. Calcd for

    
    :  C, 72.62; H, 7.39. Found:  C, 72.58; H, 7.41.
    

Acceptance Criteria Summary:

  • EA: Found values within 0.4% of Calculated.

  • qNMR: Calculated purity >95% with RSD <1%.

  • HRMS: Mass error < 5 ppm (confirms identity, not purity).

References

  • American Chemical Society. (2022). ACS Research Data Guidelines for Elemental Analysis. ACS Publications.[4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • National Institute of Standards and Technology (NIST). (2023).

    
    -Santonin Standard Reference Data. NIST Chemistry WebBook, SRD 69. [Link]
    

Sources

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